
2-diethylphosphanylethanethiolate;gold(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-diethylphosphanylethanethiolate;gold(1+) is a coordination compound where a gold ion is bonded to a 2-diethylphosphanylethanethiolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylphosphanylethanethiolate;gold(1+) typically involves the reaction of gold salts with 2-diethylphosphanylethanethiolate ligands under controlled conditions. One common method is to dissolve gold chloride (AuCl) in a suitable solvent, such as dichloromethane, and then add the 2-diethylphosphanylethanethiolate ligand. The reaction mixture is stirred at room temperature until the formation of the desired compound is complete .
Industrial Production Methods
While specific industrial production methods for 2-diethylphosphanylethanethiolate;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
2-diethylphosphanylethanethiolate;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to its elemental form or lower oxidation states.
Substitution: Ligands can be substituted with other phosphine or thiolate ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce elemental gold or gold(I) complexes with different ligands.
科学研究应用
2-diethylphosphanylethanethiolate;gold(1+) has several scientific research applications, including:
作用机制
The mechanism of action of 2-diethylphosphanylethanethiolate;gold(1+) involves its interaction with biological molecules and catalytic sites. The gold center can coordinate with various functional groups, facilitating catalytic reactions. In biological systems, gold compounds can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(Triphenylphosphine)gold(I) chloride: Another gold(I) compound with similar catalytic properties.
Gold thiolate complexes: These compounds also feature gold bonded to thiolate ligands and have similar applications in catalysis and materials science.
Uniqueness
2-diethylphosphanylethanethiolate;gold(1+) is unique due to its specific ligand structure, which can influence its reactivity and stability. The presence of both phosphine and thiolate groups provides a unique electronic environment around the gold center, potentially enhancing its catalytic activity and selectivity in certain reactions.
属性
CAS 编号 |
51365-22-1 |
|---|---|
分子式 |
C12H28Au2P2S2 |
分子量 |
692.4 g/mol |
IUPAC 名称 |
2-diethylphosphanylethanethiolate;gold(1+) |
InChI |
InChI=1S/2C6H15PS.2Au/c2*1-3-7(4-2)5-6-8;;/h2*8H,3-6H2,1-2H3;;/q;;2*+1/p-2 |
InChI 键 |
VAMZELSBBZYVHX-UHFFFAOYSA-L |
规范 SMILES |
CCP(CC)CC[S-].CCP(CC)CC[S-].[Au+].[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
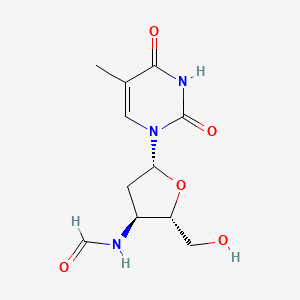
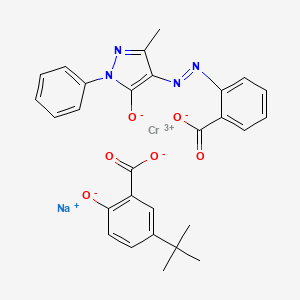
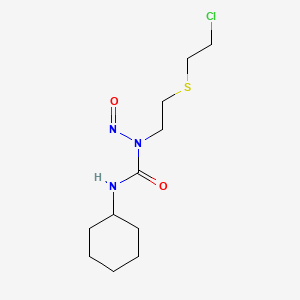
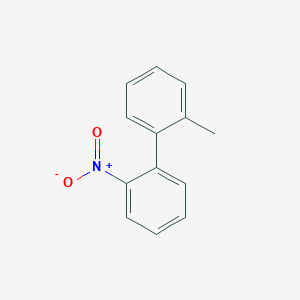
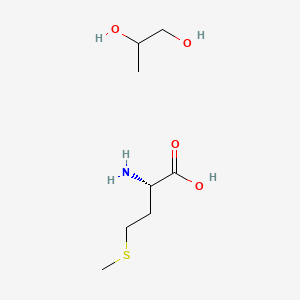
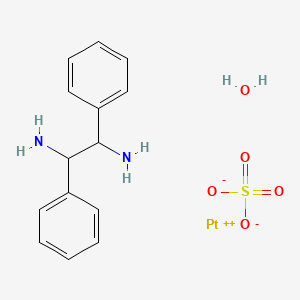
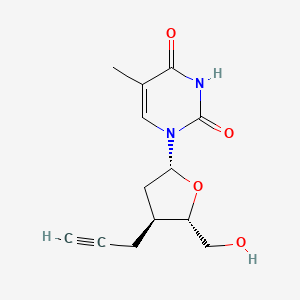


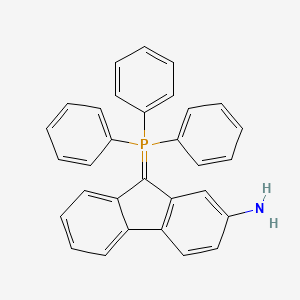
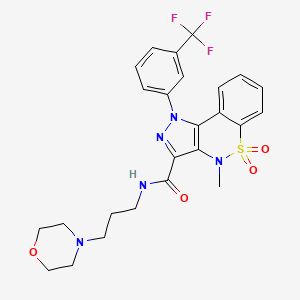
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)
